Trimethylsilyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 4-methoxybenzoate is an organic compound with the molecular formula C11H16O3Si. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride reacting with the carboxyl group of the 4-methoxybenzoic acid to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated derivatization protocols. These protocols can be optimized for high yield and purity, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution Reactions: Depending on the reagent used, various substituted benzoates can be formed.
Hydrolysis: The primary products are 4-methoxybenzoic acid and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Organic Synthesis: It serves as a protecting group for carboxyl groups during multi-step synthesis processes.
Material Science: The compound is used in the synthesis of various materials, including polymers and resins.
Wirkmechanismus
The mechanism by which trimethylsilyl 4-methoxybenzoate exerts its effects is primarily through the formation of a stable ester bond. The trimethylsilyl group increases the volatility and stability of the compound, making it suitable for various analytical and synthetic applications. The molecular targets and pathways involved include the esterification of carboxyl groups and the stabilization of reactive intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
- Trimethylsilyl 4-methoxysalicylate
Uniqueness
Trimethylsilyl 4-methoxybenzoate is unique due to its specific esterification with the trimethylsilyl group, which imparts increased volatility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high volatility and stability, such as GC-MS analysis .
Eigenschaften
CAS-Nummer |
2078-14-0 |
---|---|
Molekularformel |
C11H16O3Si |
Molekulargewicht |
224.33 g/mol |
IUPAC-Name |
trimethylsilyl 4-methoxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-10-7-5-9(6-8-10)11(12)14-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
AYGQUFGXOJWAHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.